molecular formula C11H10ClNO3 B14034813 (R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 148857-44-7

(R)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No.: B14034813
CAS No.: 148857-44-7
M. Wt: 239.65 g/mol
InChI Key: KBRVYEPWGIQEOF-ZETCQYMHSA-N
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Description

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chloro and hydroxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione structure. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with ®-3-chloro-1,2-propanediol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ®-2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione.

    Reduction: Formation of ®-2-(3-hydroxy-2-hydroxypropyl)isoindoline-1,3-dione.

    Substitution: Formation of ®-2-(3-substituted-2-hydroxypropyl)isoindoline-1,3-dione.

Scientific Research Applications

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of ®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione
  • 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione (racemic mixture)
  • 2-(3-bromo-2-hydroxypropyl)isoindoline-1,3-dione

Uniqueness

®-2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The ®-enantiomer may exhibit different pharmacological activities compared to the (S)-enantiomer or the racemic mixture. Additionally, the presence of the chloro group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

148857-44-7

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-[(2R)-3-chloro-2-hydroxypropyl]isoindole-1,3-dione

InChI

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1

InChI Key

KBRVYEPWGIQEOF-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CCl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O

Origin of Product

United States

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